molecular formula C18H19N7OS B7638348 5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole

5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole

Cat. No.: B7638348
M. Wt: 381.5 g/mol
InChI Key: BMEJBUGNQYEJBN-UHFFFAOYSA-N
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Description

5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a triazole ring, and a tetrazole ring, making it an interesting subject for various chemical and pharmaceutical studies. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a potential candidate for various applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes as starting materials.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting nitriles with sodium azide under acidic conditions.

    Coupling Reactions: The final step involves coupling the furan, triazole, and tetrazole rings through a series of nucleophilic substitution reactions and condensation reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimization of reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole or tetrazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Furanones, oxidized triazole derivatives.

    Reduction Products: Dihydro derivatives of triazole and tetrazole.

    Substitution Products: Halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as microbial cell wall synthesis or inflammatory pathways.

    Pathways Involved: Potential pathways include inhibition of enzyme activity, disruption of microbial cell membranes, and modulation of signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furanones and nitrofurans.

    Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and itraconazole.

    Tetrazole Derivatives: Compounds containing the tetrazole ring, such as losartan and candesartan.

Uniqueness

5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole is unique due to the combination of three different heterocyclic rings in its structure, which imparts a wide range of chemical and biological properties

Properties

IUPAC Name

5-[[4-benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7OS/c1-2-10-25-16(19-22-23-25)13-27-18-21-20-17(15-9-6-11-26-15)24(18)12-14-7-4-3-5-8-14/h3-9,11H,2,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEJBUGNQYEJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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